N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-22-10-14(15-3-2-8-24-15)19-16(22)6-7-18-17(23)11-4-5-12-13(9-11)21-25-20-12/h2-5,8-10H,6-7H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLDAOFHYGXJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, indicating that they may interact with multiple targets.
Mode of Action
It is known that thiophene-based analogs can interact with various biological targets to exert their effects. The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological effects.
Biochemical Pathways
Given the wide range of biological effects exhibited by thiophene-based analogs, it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties. These effects suggest that the compound could have a broad impact at the molecular and cellular levels.
Biological Activity
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, with a molecular weight of 369.5 g/mol. Its structure features an imidazole ring linked to a thiophene moiety and a benzo[c][1,2,5]thiadiazole framework. This unique arrangement enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1396812-86-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring can function as a ligand for metal ions, while the thiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various human tumor cell lines.
- Antimicrobial Properties : The structural components may enhance its affinity for bacterial or fungal targets.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the significance of structural modifications on the biological activity of related compounds. For instance, the introduction of different substituents on the thiophene or imidazole rings can significantly alter the binding affinity and efficacy against specific biological targets.
Key Findings:
- Compounds with electron-withdrawing groups on the imidazole ring showed increased potency against cancer cell lines.
- Modifications that enhance lipophilicity often correlate with improved membrane permeability and bioavailability.
Case Studies and Research Findings
-
Cytotoxicity Evaluation : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including LCLC-103H and A-427, with IC50 values ranging from 4.0 to 10.0 µM .
Cell Line IC50 (µM) LCLC-103H 4.0 A-427 6.5 - Mechanistic Studies : Further investigations into the mechanism revealed that the compound induced apoptosis in cancer cells through activation of the MAPK signaling pathway, which is crucial for cell survival and proliferation .
- Antimicrobial Testing : The compound was also tested against various bacterial strains, showing promising results in inhibiting growth at concentrations lower than those required for cytotoxic effects on human cells .
Scientific Research Applications
Medicinal Chemistry
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown promise as a potential drug candidate due to its biological activity against various diseases:
- Anticancer Activity : Several studies have reported that compounds containing thiophene and thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been synthesized and tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives with thiadiazole scaffolds possess potent antibacterial and antifungal activities .
Biochemical Research
The unique structure of this compound allows it to interact with various biological targets:
- Enzyme Inhibition Studies : The imidazole ring can act as a ligand for metal ions and participate in enzyme interactions. This property makes it suitable for studying enzyme kinetics and inhibition mechanisms .
- Receptor Binding Studies : Its ability to engage in π–π interactions with aromatic residues in proteins suggests potential applications in receptor binding studies, which are crucial for drug design .
Materials Science
The compound's electronic properties make it a candidate for developing new materials:
- Organic Electronics : Due to its unique heterocyclic structure, it can be utilized in organic semiconductors or photovoltaic devices. Research on similar compounds indicates that they can enhance charge transport properties .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Chemical Reactions Analysis
2.1. Formation of Thiadiazole Core
The benzo[c] thiadiazole-5-carboxamide moiety is typically synthesized via:
-
Condensation reactions of diamines or thioureas with carbon disulfide or sulfur sources.
-
Oxidative cyclization under acidic or basic conditions to form the heterocyclic ring .
2.3. Coupling of Moieties
The ethyl linkage between imidazole and thiadiazole is formed via:
-
Amide bond formation using carboxyl chloride or activated esters.
-
Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for carbon-carbon bond formation .
Critical Reaction Parameters
Potential Side Reactions and Challenges
-
Intramolecular cyclization : At elevated temperatures, thioureido acids may undergo unintended cyclization, reducing yields .
-
Oxidation/Reduction : Thiadiazole derivatives are prone to oxidation, requiring careful control of reaction conditions.
-
Byproduct Formation : Over-oxidation or improper solvent choice can lead to dibenzo[ b,i]thianthrene derivatives .
5.1. Coupling Mechanism
The synthesis involves nucleophilic aromatic substitution or amidation , where the carboxamide group reacts with an amine or alcohol derivative of the imidazole moiety.
5.2. Stability and Reactivity
The compound’s stability under standard conditions is attributed to:
-
Electron-withdrawing thiadiazole ring , which reduces nucleophilic attack.
-
Steric hindrance from the ethyl chain and thiophenyl group.
Structural and Analytical Data
Preparation Methods
Thionation of Diaminobenzoic Acid Derivatives
A one-pot method adapted from Tam et al. (2010) involves treating 1,2-diamino-4-carboxybenzene with thionyl bromide (SOBr₂) under reflux conditions:
$$
\text{C}6\text{H}3(\text{NH}2)2\text{COOH} + \text{SOBr}2 \xrightarrow{\text{reflux}} \text{Benzo[c]thiadiazole-5-carboxylic acid} + \text{HBr} + \text{SO}2
$$
Conditions :
- Solvent: Dry dichloromethane.
- Temperature: 60–70°C.
- Yield: 68–72%.
Alternative Route Using Lawesson’s Reagent
Diacylhydrazine precursors can undergo cyclization with Lawesson’s reagent to form the thiadiazole ring:
$$
\text{R-CONH-NH-CO-R'} + \text{Lawesson’s reagent} \rightarrow \text{Thiadiazole} + \text{H}_2\text{S}
$$
Optimization :
- Solvent: Toluene.
- Reaction time: 6–8 hours.
- Yield: 65–70%.
Formation of the Carboxamide Linker
The carboxylic acid is converted to the corresponding acid chloride and coupled with 2-aminoethyl-1-methylimidazole intermediates .
Acid Chloride Preparation
Reagents :
- Thionyl chloride (SOCl₂) or oxalyl chloride.
- Catalyst: Dimethylformamide (DMF, 1–2 drops).
Procedure :
Amide Coupling
The acid chloride reacts with 2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine in the presence of a base:
$$
\text{Acid chloride} + \text{H}2\text{N-CH}2\text{CH}_2-\text{Imidazole} \xrightarrow{\text{Base}} \text{Carboxamide}
$$
Conditions :
- Base: Triethylamine (TEA) or pyridine.
- Solvent: Tetrahydrofuran (THF) or dichloromethane.
- Yield: 75–80%.
Synthesis of the 1-Methyl-4-(Thiophen-2-yl)-1H-Imidazole Subunit
Imidazole Ring Formation
The Debus-Radziszewski reaction is employed to construct the imidazole core:
$$
\text{R-C≡N} + \text{R'-CHO} + \text{NH}_3 \rightarrow \text{Imidazole}
$$
Procedure :
- 1-Methyl-2-nitroimidazole is reduced to the corresponding amine using hydrogenation (H₂/Pd-C).
- The amine undergoes cyclocondensation with thiophene-2-carboxaldehyde in acetic acid.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 100°C |
| Reaction time | 12 hours |
| Yield | 60–65% |
Thiophene Functionalization
The thiophene group is introduced via Stille coupling using a tributyltin reagent:
$$
\text{Imidazole-Br} + \text{Tributyl(thiophen-2-yl)stannane} \xrightarrow{\text{Pd catalyst}} \text{Imidazole-Thiophene}
$$
Conditions :
- Catalyst: Pd(PPh₃)₄.
- Solvent: Dimethylformamide (DMF).
- Yield: 70–75%.
Final Assembly and Purification
The ethyl linker is introduced through alkylation of the imidazole nitrogen:
- 2-Bromoethylamine hydrobromide is reacted with the imidazole-thiophene derivative in acetonitrile.
- The resulting amine is coupled with the benzo[c]thiadiazole-5-carboxylic acid chloride as described in Section 3.2.
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane).
- Recrystallization from ethanol/water.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅OS₂ |
| Molecular Weight | 369.5 g/mol |
| Melting Point | 215–218°C (decomposes) |
| HPLC Purity | >98% |
Optimization and Scale-Up Considerations
- Solvent Selection : Polar aprotic solvents (DMF, ACN) improve reaction rates but require careful drying to avoid hydrolysis.
- Catalyst Loading : Pd-based catalysts (1–2 mol%) balance cost and efficiency in coupling reactions.
- Yield Improvements : Microwave-assisted synthesis reduces reaction times by 40–50% for cyclization steps.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the imidazole-thiophene core. Key steps include:
- Imidazole Formation: Reacting N-methyl anthranilic acid derivatives with thiophen-2-carboxylic acid under reflux conditions in ethanol, as seen in analogous imidazole syntheses .
- Coupling with Benzothiadiazole: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzo[c][1,2,5]thiadiazole-5-carboxamide moiety.
- Purity Validation: Employ HPLC (≥95% purity), elemental analysis (C, H, N, S), and spectral consistency (1H/13C NMR, IR) to confirm structure and purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Resolve proton environments (e.g., imidazole NH at δ 12–13 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbon backbone .
- IR Spectroscopy: Confirm functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹, thiadiazole ring vibrations ~1500 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination against Gram+/− bacteria, fungi) .
- Anticancer Potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-1/2 inhibition, as in related thiadiazole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer:
- Substituent Variation: Modify the thiophene (e.g., halogenation) or benzothiadiazole (e.g., electron-withdrawing groups) to assess impacts on potency .
- Bioisosteric Replacement: Replace thiadiazole with oxadiazole or triazole to compare metabolic stability .
- Data-Driven Optimization: Use IC50/EC50 values from iterative assays to guide synthetic priorities .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite to model interactions (e.g., with bacterial gyrase or kinase ATP pockets). Example: Compound 9c in showed π-π stacking with active-site residues .
- MD Simulations: GROMACS/AMBER for stability analysis of ligand-target complexes over 100 ns trajectories .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer:
- Dynamic NMR: Resolve tautomerism (e.g., imidazole NH proton exchange) by variable-temperature studies .
- 2D NMR (COSY, HSQC): Assign overlapping signals in complex aromatic regions .
- X-ray Crystallography: Definitive confirmation of solid-state structure, resolving ambiguities in NMR/IR .
Q. What strategies improve solubility/bioavailability without compromising activity?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the carboxamide .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release and enhanced cellular uptake .
- Salt Formation: Prepare hydrochloride or sodium salts to improve aqueous solubility .
Data Contradiction Analysis
- Example: Conflicting NMR shifts for imidazole protons may arise from solvent polarity (DMSO vs. CDCl3) or tautomeric equilibria. Cross-validate with IR (NH stretch) and computational DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
